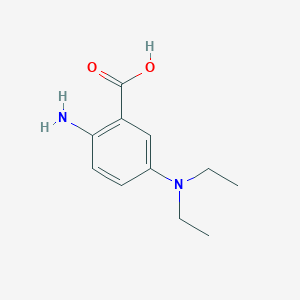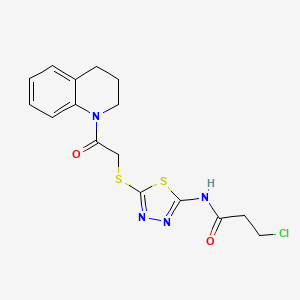
2-Amino-5-(diethylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(diethylamino)benzoic acid: is an organic compound with the molecular formula C11H16N2O2 It is characterized by the presence of an amino group at the second position and a diethylamino group at the fifth position on the benzoic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(diethylamino)benzoic acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with diethylamine under basic conditions to introduce the diethylamino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Amino-5-(diethylamino)benzoic acid can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can yield various amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Amino-5-(diethylamino)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(diethylamino)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and diethylamino groups can enhance its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
2-Amino-5-(dimethylamino)benzoic acid: Similar structure but with dimethylamino instead of diethylamino group.
2-Amino-5-(methoxy)benzoic acid: Contains a methoxy group instead of a diethylamino group.
2-Amino-5-(methylamino)benzoic acid: Contains a methylamino group instead of a diethylamino group.
Uniqueness: 2-Amino-5-(diethylamino)benzoic acid is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, binding affinity, and overall effectiveness in various applications.
Propriétés
IUPAC Name |
2-amino-5-(diethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4,12H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZDEWXZPFEMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate](/img/structure/B2584265.png)

![N-(4-ETHYLPHENYL)-1-[(1E)-4,4,4-TRIFLUORO-3-OXOBUT-1-EN-1-YL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B2584269.png)


![3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid](/img/structure/B2584272.png)
![9-[(furan-2-yl)methyl]-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2584274.png)
![(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2584275.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2584279.png)



![Tert-butyl N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-2-yl]ethyl]carbamate](/img/structure/B2584285.png)
